4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide
Description
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is a versatile compound used in various scientific research fields. It exhibits unique properties that contribute to its applications in drug development and molecular studies.
Properties
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-7-3-17(4-8-19)21(26)23-11-12-24-13-15-25(16-14-24)22(27)18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXREEZYZKNLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and halogenated derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving molecular interactions and binding assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxybenzoyl)piperazin-1-yl)pyridin-3-yl)benzamide
- N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is unique due to its specific structural features, such as the presence of methoxy groups and the piperazine ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Biological Activity
4-Methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide (CAS No. 20088-03-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 397.48 g/mol. Its structure features a methoxy group and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 20088-03-3 |
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.48 g/mol |
| Chemical Structure | Structure |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antiproliferative Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxyl groups have shown IC50 values in the low micromolar range against MCF-7 cells, indicating potential as anticancer agents .
- Antioxidative Activity : The antioxidative properties of related compounds suggest that they may protect against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Biological Assays and Findings
Research studies have evaluated the biological activity of this compound through various assays:
-
Antiproliferative Assays :
- The compound was tested against multiple cancer cell lines, showing promising results with IC50 values ranging from 1.2 to 5.3 µM, particularly against MCF-7 and HCT 116 cell lines.
- A comparative analysis with established anticancer drugs like doxorubicin indicated that this compound could be a viable alternative due to its selective activity and lower toxicity profile .
-
Antioxidative Capacity :
- The antioxidative activity was assessed using spectroscopic methods, revealing that the compound significantly reduces reactive oxygen species (ROS) levels compared to standard antioxidants like BHT .
- In vitro studies confirmed that the compound's ability to scavenge free radicals correlates with its structural features, particularly the presence of methoxy groups.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Properties : A recent study investigated a series of methoxy-substituted benzimidazole derivatives, revealing that those with structural similarities to our compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Antibacterial Activity : Some derivatives have shown antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
Q & A
Q. How can the synthesis of 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide be optimized?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution to couple the piperazine and benzamide moieties. Key parameters include:
- Solvent choice : Dichloromethane or acetonitrile are common for imine formation and borohydride reductions .
- Catalyst : Sodium triacetoxy borohydride (STAB) is effective for reductive amination (yield: ~80%) .
- Reaction time : Extended reflux (4–5 hours) ensures completion, monitored via TLC (ethyl acetate/hexanes) .
Example Optimization Table:
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use gradients of ethyl acetate/hexanes (6%→25%) on silica columns (Biotage SP4 system) for high-purity isolation .
- Recrystallization : Dimethyl ether or methanol/water mixtures yield crystalline forms suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers or byproducts .
Q. How is the compound’s structural identity confirmed?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 7.7–6.8 ppm) .
- X-Ray Crystallography : Monoclinic crystal systems (space group P21/n) validate bond angles (e.g., C–N–C angles ~108.5°) and stereochemistry .
- Mass Spectrometry : ESI-MS (m/z 488.6 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s binding affinity to dopamine D3 receptors?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Receptor Preparation : Retrieve D3 receptor structure (PDB ID: 3PBL) and optimize protonation states .
- Ligand Preparation : Generate 3D conformers of the compound and assess binding poses in the orthosteric pocket.
- Validation : Compare results with known D3 antagonists (e.g., SB-277011A) to identify key interactions (e.g., hydrogen bonding with Ser192, π-π stacking with Phe346) .
Q. How to address discrepancies between in vitro receptor binding data and in vivo pharmacokinetic profiles?
Methodological Answer:
- Solubility Testing : Assess aqueous solubility via shake-flask method. Poor solubility (<10 µM) may explain reduced in vivo efficacy .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability .
Example Data Contradiction Analysis:
| Assay Type | IC₅₀ (nM) | Half-Life (h) | Notes |
|---|---|---|---|
| In vitro (D3 binding) | 2.1 | - | High affinity |
| In vivo (rat) | >1000 | 1.2 | Rapid clearance due to CYP3A4 metabolism |
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
Q. How to evaluate enzyme inhibition kinetics (e.g., acetylcholinesterase) for Alzheimer’s disease applications?
Methodological Answer:
- Ellman’s Assay : Monitor thiocholine production at 412 nm with acetylthiocholine substrate .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify inhibition potency (e.g., IC₅₀ = 5.8 µM for AChE) .
- Molecular Dynamics Simulations : Analyze binding persistence (e.g., interaction with catalytic triad: Ser203, His447, Glu334) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
